molecular formula C19H21N3O4 B13112396 4-(2-(Pyridin-3-yl)-1H-indol-3-yl)butan-1-amine oxalate

4-(2-(Pyridin-3-yl)-1H-indol-3-yl)butan-1-amine oxalate

Cat. No.: B13112396
M. Wt: 355.4 g/mol
InChI Key: VDFJZYQEGRONAS-UHFFFAOYSA-N
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Description

4-(2-(Pyridin-3-yl)-1H-indol-3-yl)butan-1-amine oxalate is a heterocyclic compound featuring an indole core substituted with a pyridin-3-yl group at the 2-position and a butan-1-amine chain at the 3-position, complexed with oxalic acid. For example, the pyridin-2-yl analog (CAS 556777-69-6) has a molecular formula of C₁₇H₁₉N₃ and a molecular weight of 265.35 g/mol as a free base . Its oxalate salt (CAS 916494-30-9) has a molecular weight of 355.4 g/mol and ≥95% purity .

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

oxalic acid;4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine

InChI

InChI=1S/C17H19N3.C2H2O4/c18-10-4-3-8-15-14-7-1-2-9-16(14)20-17(15)13-6-5-11-19-12-13;3-1(4)2(5)6/h1-2,5-7,9,11-12,20H,3-4,8,10,18H2;(H,3,4)(H,5,6)

InChI Key

VDFJZYQEGRONAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)CCCCN.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Pyridin-3-yl)-1H-indol-3-yl)butan-1-amineoxalate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the pyridine moiety. The final step involves the formation of the oxalate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Pyridin-3-yl)-1H-indol-3-yl)butan-1-amineoxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-(Pyridin-3-yl)-1H-indol-3-yl)butan-1-amineoxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Pyridin-3-yl)-1H-indol-3-yl)butan-1-amineoxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Pyridine Substitution

Pyridin-2-yl Analog (CAS 556777-69-6)
  • Structure : 4-(2-(Pyridin-2-yl)-1H-indol-3-yl)butan-1-amine.
  • Properties :
    • Molecular weight: 265.35 g/mol (free base) .
    • Purity: 98% (commercially available via Moldb) .
    • Oxalate salt (CAS 916494-30-9): Molecular weight 355.4 g/mol, C₁₉H₂₁N₃O₄ .
  • Applications : Used as a heterocyclic building block in research .
Pyridin-4-yl Analog (CAS 556777-73-2)
  • Structure : 4-(2-(Pyridin-4-yl)-1H-indol-3-yl)butan-1-amine.
  • Properties: Molecular formula: C₁₇H₁₉N₃ (same as pyridin-2-yl analog).
Target Compound (Pyridin-3-yl)
  • Distinguishing Feature : Pyridine substitution at the 3-position likely alters electronic properties and binding affinity compared to 2- and 4-position isomers.

Functional Group Variations

4-(1H-Indol-3-yl)butan-2-amine (CAS 15467-30-8)
  • Structure : Lacks pyridine moiety; amine chain at butan-2-position.
  • Properties :
    • Molecular formula: C₁₂H₁₆N₂; molar mass 188.27 g/mol .
  • Significance : Highlights the role of pyridine substitution in modulating bioactivity.
4-[5-(1-Adamantyl)-2-(1,3-thiazol-2-yl)-1H-indol-3-yl]butan-1-amine
  • Structure : Incorporates adamantyl and thiazole groups.
  • Significance : Demonstrates how bulky substituents (e.g., adamantyl) or heterocycles (e.g., thiazole) enhance receptor selectivity .

Physicochemical and Commercial Comparison

Property Pyridin-2-yl (Free Base) Pyridin-2-yl Oxalate Pyridin-4-yl (Free Base) Target (Pyridin-3-yl Oxalate)
Molecular Weight (g/mol) 265.35 355.4 265.35 ~355.4 (estimated)
Purity 98% ≥95% Not specified Discontinued
Storage Not specified Long-term storage advised Industrial use only Not available
Price (USD) $634 (100 mg) Discontinued Not commercialized Discontinued

Research Implications

  • Pharmacological Potential: Pyridine position influences electronic distribution and steric effects, critical for interactions with biological targets (e.g., serotonin receptors). The oxalate salt enhances aqueous solubility, favoring in vitro assays .
  • Synthetic Challenges : Discontinuation of the pyridin-3-yl variant may necessitate custom synthesis for further studies.

Biological Activity

4-(2-(Pyridin-3-yl)-1H-indol-3-yl)butan-1-amine oxalate, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article explores its synthesis, biological evaluations, and potential mechanisms of action based on diverse research findings.

The compound is classified under the indole derivatives, which are known for their diverse biological activities. Its structural formula is represented as follows:

  • IUPAC Name : 4-(2-(Pyridin-3-yl)-1H-indol-3-yl)butan-1-amine oxalate
  • Molecular Formula : C19H21N3O4
  • Molecular Weight : 355.39 g/mol

Synthesis

The synthesis of 4-(2-(Pyridin-3-yl)-1H-indol-3-yl)butan-1-amine oxalate involves multi-step organic reactions that typically include the formation of the indole and pyridine moieties followed by coupling reactions. The detailed synthetic pathway is crucial for understanding its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related indole derivatives. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.98 μg/mL against MRSA, indicating potent antibacterial effects .

CompoundTarget BacteriaMIC (μg/mL)
4-(2-(Pyridin-3-yl)-1H-indol-3-yl)butan-1-amine oxalateMRSATBD
Indole derivative 3kMRSA ATCC 433001.00
Indole derivative 3kS. aureus ATCC 259233.90

Anti-inflammatory Activity

Indole derivatives are also noted for their anti-inflammatory properties. Research indicates that certain compounds exhibit significant anti-inflammatory effects, with inhibition percentages ranging from 49.5% to 70.7% in various assays . The mechanism often involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Anticancer Activity

The antiproliferative effects of indole derivatives have been documented in several cancer cell lines. For example, compounds similar to 4-(2-(Pyridin-3-yl)-1H-indol-3-yl)butan-1-amines have shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts . This selectivity is crucial for developing targeted cancer therapies.

Case Studies

Several studies have evaluated the biological activity of indole derivatives:

  • Study on Antibacterial Activity : A study reported that specific indole derivatives inhibited biofilm formation in S. aureus, significantly impacting its pathogenicity .
  • Anticancer Evaluation : Another investigation assessed the cytotoxicity of various indole compounds against A549 lung cancer cells, revealing a strong correlation between structural modifications and biological efficacy .

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